molecular formula C4H12AuCl3N4-4 B12841206 Trichlorobis(ethylenediamine)gold

Trichlorobis(ethylenediamine)gold

Cat. No.: B12841206
M. Wt: 419.49 g/mol
InChI Key: ZEBQADJVWIXIET-UHFFFAOYSA-K
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trichlorobis(ethylenediamine)gold typically involves the reaction of gold(III) chloride with ethylenediamine in an aqueous medium. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as follows: [ \text{AuCl}_3 + 2 \text{en} \rightarrow \text{[Au(en)}_2\text{Cl}_2]\text{Cl} ]

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar reaction conditions as in laboratory synthesis. The process involves careful control of temperature, pH, and reactant concentrations to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Trichlorobis(ethylenediamine)gold undergoes various chemical reactions, including:

    Oxidation-Reduction Reactions: The gold(III) center can participate in redox reactions, where it can be reduced to gold(I) or gold(0) states.

    Substitution Reactions: The chloride ligands can be substituted by other ligands, such as phosphines or thiolates, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation-Reduction: Common reducing agents include sodium borohydride (NaBH4) and hydrazine (N2H4).

    Substitution: Ligand exchange reactions often involve the use of excess ligands like triphenylphosphine (PPh3) or thiol-containing compounds.

Major Products Formed:

Mechanism of Action

The mechanism by which Trichlorobis(ethylenediamine)gold exerts its effects, particularly in medicinal applications, involves its interaction with cellular components. The gold(III) center can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes, resulting in antiproliferative effects on cancer cells. Additionally, the compound can induce oxidative stress, further contributing to its cytotoxic properties .

Comparison with Similar Compounds

    Dichloro(ethylenediamine)gold(III): This compound has a similar structure but with only two chloride ligands.

    Tris(ethylenediamine)gold(III): Contains three ethylenediamine ligands coordinated to the gold(III) center.

Uniqueness: Trichlorobis(ethylenediamine)gold is unique due to its specific coordination environment, which imparts distinct chemical reactivity and stability. Its ability to form stable complexes with various ligands makes it versatile for different applications, particularly in catalysis and medicine .

Properties

Molecular Formula

C4H12AuCl3N4-4

Molecular Weight

419.49 g/mol

IUPAC Name

2-azanidylethylazanide;gold(3+);trichloride

InChI

InChI=1S/2C2H6N2.Au.3ClH/c2*3-1-2-4;;;;/h2*3-4H,1-2H2;;3*1H/q2*-2;+3;;;/p-3

InChI Key

ZEBQADJVWIXIET-UHFFFAOYSA-K

Canonical SMILES

C(C[NH-])[NH-].C(C[NH-])[NH-].[Cl-].[Cl-].[Cl-].[Au+3]

Origin of Product

United States

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